molecular formula C17H21NO4 B3242215 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester CAS No. 150543-36-5

5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester

Cat. No.: B3242215
CAS No.: 150543-36-5
M. Wt: 303.35 g/mol
InChI Key: RFRRPFRURNFUNZ-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester (CAS: 150543-37-6) is a spirocyclic compound featuring a unique azaspiro[2.4]heptane core. This bicyclic structure consists of a five-membered azacyclic ring fused to a two-membered hydrocarbon ring, providing conformational rigidity and stereochemical complexity . The compound is esterified at both carboxylic acid positions: one with an ethyl group and the other with a benzyl (phenylmethyl) group. Such bifunctional esterification is common in intermediates for pharmaceuticals, agrochemicals, and organic synthesis, where steric and electronic properties are tailored for specific reactivity or bioavailability .

Properties

IUPAC Name

5-O-benzyl 2-O-ethyl 5-azaspiro[2.4]heptane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-21-15(19)14-10-17(14)8-9-18(12-17)16(20)22-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRPFRURNFUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167154
Record name 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150543-36-5
Record name 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150543-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by esterification reactions to introduce the ethyl and phenylmethyl ester groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester 150543-37-6 C₁₆H₁₉NO₄ Ethyl, benzyl esters 289.33 g/mol Bifunctional esterification; moderate steric bulk from benzyl group
5-tert-Butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate 150543-45-6 C₁₅H₂₃NO₄ Ethyl, tert-butyl esters 281.35 g/mol Enhanced steric protection from tert-butyl; improved stability
1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid tert-butyl ester 301226-25-5 C₁₀H₁₇NO₃ tert-Butyl ester, oxa-substitution 199.25 g/mol Oxygen atom in spiro core; reduced ring strain; lower molecular weight
(6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(phenylmethyl) ester N/A C₁₅H₁₇NO₄ Benzyl ester, carboxylic acid 275.30 g/mol Free carboxylic acid group; potential for further functionalization
5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(tert-butyl) 7-ethyl ester 1268520-72-4 C₁₃H₂₁NO₄ tert-Butyl, ethyl esters 255.31 g/mol Asymmetric ester substitution; versatile for chiral synthesis

Structural and Functional Differences

In contrast, the tert-butyl group in analogs like 150543-45-6 offers superior steric shielding of reactive sites, enhancing metabolic stability . Oxa-substitution (e.g., 301226-25-5) introduces an oxygen atom into the spiro core, altering electronic properties and reducing ring strain compared to purely hydrocarbon analogs .

Synthetic Utility: Ethyl esters (e.g., 150543-37-6, 1268520-72-4) are easily hydrolyzed under basic conditions, serving as transient protecting groups in multi-step syntheses . Benzyl esters (e.g., 150543-37-6) are cleavable via hydrogenolysis, enabling selective deprotection in complex molecules .

Physicochemical Properties

  • Solubility : The benzyl ester in 150543-37-6 reduces aqueous solubility compared to the tert-butyl analog (150543-45-6), which has higher lipophilicity .
  • Stability : tert-Butyl esters (e.g., 301226-25-5) are more resistant to hydrolysis than ethyl or benzyl esters under acidic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Utilize esterification of the parent dicarboxylic acid with ethanol and benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). Monitor reaction progress via TLC or HPLC (retention time ~1.40 minutes under SMD-TFA05 conditions) .
  • Route 2 : Employ a multi-step approach involving spiro-ring formation via [2+2] cycloaddition, followed by selective esterification. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products .
  • Critical Parameters : Purity (>98%) can be achieved using flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Analytical Workflow :

  • LCMS : Confirm molecular weight using m/z values (e.g., [M+H]⁺ expected ~861.4, adjusted for exact substituents) .
  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) modifiers for retention time consistency (~1.40 minutes under SMD-TFA05 conditions) .
  • NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm for CH₂ adjacent to nitrogen) and ester carbonyls (δ 165–175 ppm in ¹³C NMR) .
    • Data Validation : Cross-reference with PubChem’s computed InChI and SMILES data to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this spiro compound in nucleophilic or electrophilic environments?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., ester carbonyls vs. spiro-N) .
  • Reaction Path Search : Apply ICReDD’s computational workflows to simulate intermediates and transition states for hydrolysis or alkylation reactions .
    • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for ester hydrolysis) .

Q. What strategies address discrepancies between experimental and computational data regarding the compound’s stability under varying pH or temperature?

  • Contradiction Analysis :

  • Experimental Stability Tests : Conduct accelerated degradation studies (pH 1–13, 25–60°C) and quantify degradation products via LCMS .
  • Computational Refinement : Adjust solvation models (e.g., COSMO-RS) to better mimic experimental conditions, reducing errors in predicted Gibbs free energy .
    • Case Study : If computational models underestimate hydrolysis at pH >10, revisit protonation states of the spiro-N in simulations .

Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., proteases or kinases). Prioritize poses with hydrogen bonds to ester carbonyls .
  • In Vitro Assays : Optimize assay buffers (e.g., PBS vs. Tris-HCl) to maintain compound solubility (>1 mM in DMSO stock) and prevent aggregation .
    • Data Interpretation : Apply statistical DOE (Design of Experiments) to identify critical variables (e.g., incubation time, temperature) affecting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester

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